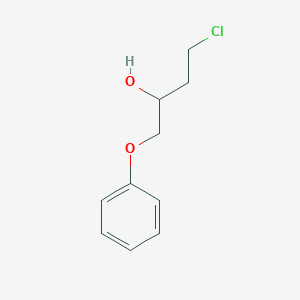
4-Chloro1-phenoxy-2-butanol
Cat. No. B8287901
M. Wt: 200.66 g/mol
InChI Key: OKVBCEXRAAQUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04609735
Procedure details


To a mixture which contained 282 g. (3 moles) of phenol, one liter of water and 300 ml. of 50% sodium hydroxide was added slowly with stirring at 60° C. 443.36 g. (3.1 moles) of 1,4-dichlorobutanol. Stirring was continued at 60° C. for 16 hr. The resulting mixture was extracted twice with one liter of ether and the combined ether extracts were washed with water to neutrality and dried overnight over sodium sulfate. The dried ether mixture was concentrated to dryness under reduced pressure. The residue was distilled and yielded 435 g. of product which was collected at 135°-138° C./0.05 mm. The product solidified and was recrystallized using pet. ether (60°-110° C.) to give a white crystalline solid which melted at 52°-54° C.


Name
1,4-dichlorobutanol
Quantity
3.1 mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:8].[Na+].[Cl:10][CH:11](O)[CH2:12][CH2:13][CH2:14]Cl>O>[Cl:10][CH2:11][CH2:12][CH:13]([OH:8])[CH2:14][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
1,4-dichlorobutanol
|
|
Quantity
|
3.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(CCCCl)O
|
Step Four
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted twice with one liter of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined ether extracts were washed with water to neutrality
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried overnight over sodium sulfate
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The dried ether mixture was concentrated to dryness under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded 435 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of product which was collected at 135°-138° C./0.05 mm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
pet. ether (60°-110° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white crystalline solid which melted at 52°-54° C.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

